Home > Products > Screening Compounds P126103 > Ulipristal acetate
Ulipristal acetate - 126784-99-4

Ulipristal acetate

Catalog Number: EVT-284867
CAS Number: 126784-99-4
Molecular Formula: C30H37NO4
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ulipristal acetate (17α-acetoxy-11β-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione) is a synthetic steroid compound classified as a selective progesterone receptor modulator (SPRM). [] SPRMs exhibit a mixed profile of agonist and antagonist activities at the progesterone receptor, influencing progesterone signaling in a tissue-specific manner. [] This unique characteristic makes Ulipristal acetate a valuable tool in scientific research for studying progesterone receptor-mediated processes and exploring its therapeutic potential in various progesterone-sensitive conditions.

Future Directions
  • Long-Term Effects and Safety: Long-term studies are needed to evaluate the safety profile of Ulipristal acetate, particularly its potential impact on bone health, cardiovascular system, and liver function. []
  • New Applications: Investigating its potential in other progesterone-sensitive conditions like endometrial cancer, [] benign metastasizing leiomyoma, [] and polycystic ovary syndrome.

Levonorgestrel

    Compound Description: Levonorgestrel is a synthetic progestin commonly used in hormonal contraception. It is available in various formulations, including combined oral contraceptive pills, emergency contraception pills (e.g., Plan B One-Step), and hormonal intrauterine devices (e.g., Mirena) [].

    Relevance: Levonorgestrel serves as a key comparator to ulipristal acetate, particularly in the context of emergency contraception. While both compounds ultimately prevent pregnancy, they differ in their mechanism of action, efficacy window, and route of administration. Notably, ulipristal acetate maintains efficacy for up to 120 hours after unprotected intercourse, while levonorgestrel formulations exhibit declining efficacy over time [, , ]. Additionally, ulipristal acetate acts as a selective progesterone receptor modulator, while levonorgestrel functions primarily as a progestin agonist [].

Mifepristone

    Compound Description: Mifepristone, also known as RU-486, is a synthetic steroid with potent antiprogesterone activity []. It is FDA-approved for use in medication abortion, often in conjunction with misoprostol, and for the treatment of Cushing's syndrome [, ].

Etonogestrel

    Compound Description: Etonogestrel is a synthetic progestin used for long-acting reversible contraception in the form of an implantable rod (e.g., Implanon, Nexplanon) []. It provides highly effective contraception for up to three years by inhibiting ovulation and thickening cervical mucus [].

    Relevance: While not directly compared in terms of efficacy or mechanism of action, etonogestrel implants are relevant to ulipristal acetate research as they can cause unscheduled bleeding, a common side effect that impacts patient satisfaction []. One study investigated the use of ulipristal acetate specifically to address unscheduled bleeding in etonogestrel implant users, finding it effective in reducing bleeding days and improving satisfaction [].

Leuprolide Acetate

    Compound Description: Leuprolide acetate is a gonadotropin-releasing hormone (GnRH) agonist commonly used to treat uterine fibroids, endometriosis, and prostate cancer [, , ]. It works by suppressing the production of estrogen and progesterone, leading to a temporary menopausal state that shrinks fibroids [, , ].

    Relevance: Leuprolide acetate represents a standard treatment option for uterine fibroids, often serving as a comparator to ulipristal acetate in clinical trials [, , ]. While both agents effectively reduce fibroid size and alleviate associated symptoms, ulipristal acetate demonstrates a faster onset of action, primarily targeting the progesterone receptor without significantly affecting estrogen levels [, ]. This translates to a more favorable side effect profile for ulipristal acetate, with fewer reports of hot flashes and bone mineral density loss compared to leuprolide acetate [, ].

Source and Classification

Ulipristal acetate is synthesized from steroidal precursors, specifically derived from progesterone. Its classification as a selective progesterone receptor modulator indicates that it can either mimic or inhibit the action of progesterone, depending on the tissue context.

Synthesis Analysis

The synthesis of Ulipristal acetate involves several steps, with various methods reported in the literature. A notable method includes a six-step process that encompasses:

  1. Epoxidation: The starting compound undergoes epoxidation to form an epoxide.
  2. Cyanation: The epoxide is then reacted with acetone cyanohydrin to introduce a cyano group.
  3. Hydroxyl Group Protection: The hydroxyl group is protected using trimethylchlorosilane.
  4. Grignard Reaction: A Grignard reagent is employed to extend the carbon chain.
  5. Methylation: Methylation is performed to introduce methyl groups at specific positions.
  6. Acetylation: Finally, acetylation is carried out to yield Ulipristal acetate.

This method has been noted for its efficiency, yielding approximately 27.4% of the desired product and making it suitable for industrial applications .

Molecular Structure Analysis

Ulipristal acetate has a complex molecular structure characterized by its steroidal backbone, which consists of four fused carbon rings. The molecular formula is C23H24O3C_{23}H_{24}O_3, and its structural features include:

  • A cyclopentanophenanthrene core typical of steroid compounds.
  • An acetate functional group attached to the hydroxyl group at position 17.
  • Specific stereochemistry that influences its biological activity.

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography, which provides insights into its conformational flexibility and interactions with progesterone receptors .

Chemical Reactions Analysis

Ulipristal acetate participates in various chemical reactions, primarily involving its functional groups:

  • Hydrolysis: Under acidic or basic conditions, Ulipristal acetate can hydrolyze to release the parent compound and acetic acid.
  • Deacetylation: This reaction can occur enzymatically or chemically, affecting its bioavailability and activity.
  • Receptor Binding: The compound exhibits high affinity for progesterone receptors, leading to conformational changes that modulate gene expression.

These reactions are crucial for understanding the pharmacokinetics and pharmacodynamics of Ulipristal acetate in therapeutic applications .

Mechanism of Action

Ulipristal acetate functions by selectively binding to progesterone receptors in target tissues, such as the uterus. Its mechanism involves:

  • Agonistic Activity: In some tissues, it mimics progesterone action, promoting endometrial stabilization.
  • Antagonistic Activity: In other contexts, it inhibits progesterone effects, preventing ovulation or altering uterine lining development.

This dual activity allows Ulipristal acetate to effectively prevent pregnancy when taken post-coitus and manage conditions like uterine fibroids by regulating hormonal signaling pathways .

Physical and Chemical Properties Analysis

Ulipristal acetate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 364.44 g/mol.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges from 160°C to 162°C.
  • Stability: It demonstrates stability under recommended storage conditions but may degrade when exposed to light or moisture.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Ulipristal acetate has several significant applications in medicine:

  1. Emergency Contraception: It is widely used as a post-coital contraceptive method, effective when taken within 120 hours after unprotected intercourse.
  2. Treatment of Uterine Fibroids: It helps reduce symptoms associated with uterine fibroids by modulating hormonal levels and shrinking fibroid size.
  3. Menstrual Regulation: It can be employed off-label for managing heavy menstrual bleeding due to its effects on endometrial tissue.

Research continues into additional therapeutic uses and potential combinations with other treatments .

Properties

CAS Number

126784-99-4

Product Name

Ulipristal acetate

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

Molecular Formula

C30H37NO4

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1

InChI Key

OOLLAFOLCSJHRE-ZHAKMVSLSA-N

SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

CDB-2914, CDB 2914, CDB2914, HRP-2000, HRP 2000, HRP2000, VA2914, VA-2914, VA 2914, RTI 3021-012, RU 44675, Ulipristal acetate, EllaOne, Ella, Esmya

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.